molecular formula C22H28N2O3 B6488520 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 941941-07-7

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B6488520
CAS No.: 941941-07-7
M. Wt: 368.5 g/mol
InChI Key: OFWRQCGMVXSYBX-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group consisting of an acetyl group (derived from acetic acid) single-bonded to a nitrogen atom . It also contains a methoxyphenyl group, a morpholinyl group, and a methylphenyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an acetamide group, a methoxyphenyl group, a morpholinyl group, and a methylphenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an acetamide derivative, this compound could potentially undergo various chemical reactions. For example, it might participate in nucleophilic substitution reactions or hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, many acetamide derivatives are used in medicinal chemistry due to their wide range of biological activities .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-4-3-5-18(14-17)15-22(25)23-16-21(24-10-12-27-13-11-24)19-6-8-20(26-2)9-7-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWRQCGMVXSYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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